molecular formula C13H16BrNO B184490 N-(3-bromophenyl)cyclohexanecarboxamide CAS No. 452365-99-0

N-(3-bromophenyl)cyclohexanecarboxamide

Cat. No. B184490
CAS RN: 452365-99-0
M. Wt: 282.18 g/mol
InChI Key: CRWRDUYMNRPRFM-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)cyclohexanecarboxamide” is a chemical compound with the CAS Number: 452365-99-0. It has a molecular weight of 282.18 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H16BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,16) . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Characterization

N-(3-bromophenyl)cyclohexanecarboxamide derivatives have been a subject of study in organic chemistry. For instance, derivatives like N-(arylcarbamothioyl)-cyclohexanecarboxamide have been synthesized and characterized using various techniques like IR spectroscopy, 1H-NMR, and X-ray diffraction. These studies reveal the molecular structure and conformation of these compounds, contributing to our understanding of their chemical properties (Özer et al., 2009).

Crystallography and Molecular Conformation

Investigations into the hydrogen bonding patterns and crystal structures of 1-arylcycloalkanecarboxamides, including 1-(2-bromophenyl)-cyclohexanecarboxamide, have been conducted. These studies help in understanding the varying conformations of the cycloalkane rings and their implications in crystal engineering and design (Lemmerer & Michael, 2008).

Pharmacology and Drug Design

In pharmacology, research has been done on compounds like methyl 4-(4’-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, which is structurally related to this compound. These studies focus on determining the structure and preferred conformation responsible for biological activity, like anticonvulsant properties (Edafiogho et al., 2003).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-(3-bromophenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWRDUYMNRPRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357274
Record name N-(3-bromophenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

452365-99-0
Record name N-(3-bromophenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclohexanecarbonyl chloride (0.74 g, 6.97 mmol) was added to a mixture of 3-bromoaniline (1.0 g, 5.8 mmol), TEA (1.07 mL, 7.55 mmol) and DMAP (cat.) in THF with stirring at 0° C. over 10 min. Stirring was continued for another 30 min and quenched with saturated NaHCO3. The product was extracted with ethyl acetate. Combined organic layers were concentrated under reduced pressure to give a residue which was triturated with pentane to give N-(3-bromophenyl)cyclohexanecarboxamide as an off-white solid. Yield (1.3 g, 79%); 1H NMR (400 MHz, DMSO-d6) δ 9.96 (s, 1H), 7.97 (s, 1H), 7.49 (d, J=8.0 Hz, 1H), 7.26-7.18 (m, 2H), 2.33-2.26 (m, 1H), 1.76 (t, J=14.0 Hz, 4H), 1.65 (d, J=10.4 Hz, 1H), 1.43-1.34 (m, 2H), 1.30-1.12 (m, 3H).
Quantity
0.74 g
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reactant
Reaction Step One
Quantity
1 g
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reactant
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[Compound]
Name
TEA
Quantity
1.07 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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